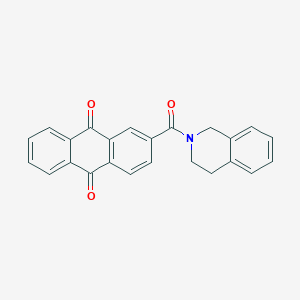
2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that combines the structural motifs of tetrahydroisoquinoline and anthracene Tetrahydroisoquinoline is a secondary amine with significant biological activity, while anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multicomponent reactions. One common approach is the functionalization of tetrahydroisoquinoline derivatives through transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of environmentally friendly methods and catalysts is emphasized to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like H₂O₂ or TBHP.
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or anthracene moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents (H₂O₂, TBHP), reducing agents (NaBH₄), and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane (DCM) or acetonitrile (MeCN) and may require specific temperatures and pH levels to optimize yields.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives are known to interact with neurotransmitter receptors and enzymes, modulating their activity. The anthracene moiety may contribute to the compound’s photophysical properties, enabling its use in photodynamic therapy and imaging applications .
Comparison with Similar Compounds
Similar Compounds
Quinocarcin: An antitumor antibiotic with a tetrahydroisoquinoline core.
Saframycins: A family of compounds with potent biological activities, including anti-cancer properties.
Naphthyridinomycin: Another tetrahydroisoquinoline-based antibiotic with unique structural features.
Uniqueness
2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE stands out due to its combination of tetrahydroisoquinoline and anthracene moieties, offering a unique blend of biological activity and photophysical properties. This dual functionality makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H17NO3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H17NO3/c26-22-18-7-3-4-8-19(18)23(27)21-13-16(9-10-20(21)22)24(28)25-12-11-15-5-1-2-6-17(15)14-25/h1-10,13H,11-12,14H2 |
InChI Key |
OZPCXKUGDRBWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















